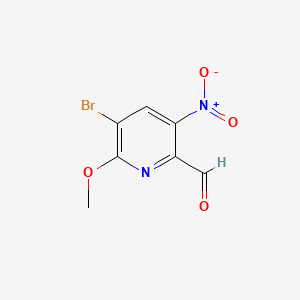
5-Bromo-6-methoxy-3-nitropicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde is a chemical compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of bromine, methoxy, nitro, and aldehyde functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methoxypyridine, followed by nitration and formylation reactions. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd-C
Formylation: DMF/POCl3
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
科学研究应用
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows it to interact with various molecular targets and pathways, making it a versatile compound in biochemical research .
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxy-3-nitropyridine: Similar structure but lacks the aldehyde group.
6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the bromine and nitro groups.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the methoxy and nitro groups
Uniqueness
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde is unique due to the combination of bromine, methoxy, nitro, and aldehyde groups on the pyridine ring
属性
分子式 |
C7H5BrN2O4 |
|---|---|
分子量 |
261.03 g/mol |
IUPAC 名称 |
5-bromo-6-methoxy-3-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7-4(8)2-6(10(12)13)5(3-11)9-7/h2-3H,1H3 |
InChI 键 |
ROBNHYNJIZTOMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=N1)C=O)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


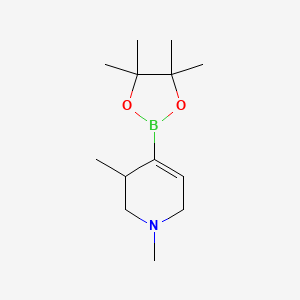

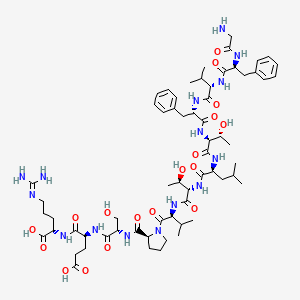
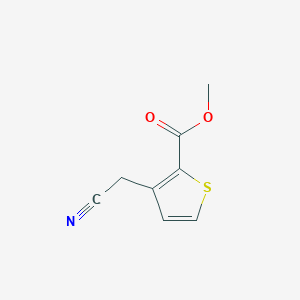

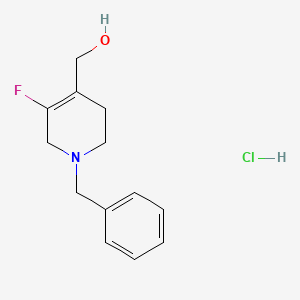
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)
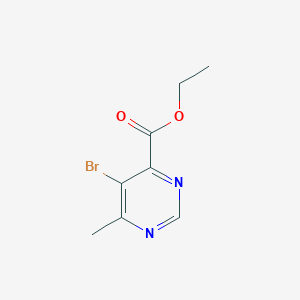
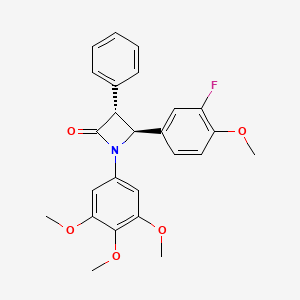
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)

![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
